Ethyl 2-[bis(benzenesulfonyl)amino]acetate
Description
Ethyl 2-[bis(benzenesulfonyl)amino]acetate (C₁₆H₁₈N₂O₆S₂, MW: 398.45 g/mol) is a synthetic intermediate characterized by a central ethyl acetate backbone substituted with a bis(benzenesulfonyl)amino group. This compound is notable for its dual benzenesulfonamide moieties, which confer unique electronic and steric properties. It is primarily utilized in organic synthesis, particularly in the preparation of sulfonamide-based pharmaceuticals and agrochemicals.
Properties
CAS No. |
94500-78-4 |
|---|---|
Molecular Formula |
C16H17NO6S2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 2-[bis(benzenesulfonyl)amino]acetate |
InChI |
InChI=1S/C16H17NO6S2/c1-2-23-16(18)13-17(24(19,20)14-9-5-3-6-10-14)25(21,22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
JPYKCMNCESLVOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the reaction of benzenesulfonyl chloride with amino acid derivatives or amines, followed by esterification or condensation steps to introduce the ethyl acetate moiety. The key step is the formation of the bis(benzenesulfonyl)amino group through sulfonylation of an amino precursor.
Stepwise Preparation Method
Detailed Reaction Conditions
Sulfonylation: The amino precursor is reacted with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is generally performed in an inert solvent like toluene or dichloromethane at low temperatures (0–25 °C) to prevent overreaction or decomposition.
Condensation with Ethyl Glyoxylate: Acid-catalyzed condensation of the bis(benzenesulfonyl)amino intermediate with ethyl glyoxylate is conducted in refluxing toluene. p-Toluenesulfonic acid (PTSA) is often used as a mild acid catalyst to promote condensation without hydrolyzing sensitive groups. Reaction times vary from 3 to 6 hours, depending on substrate reactivity.
Catalyst Effects: Studies indicate that PTSA at low concentrations (0.03–0.1 wt %) provides optimal catalytic activity with minimal side reactions. Iodine (I2) has also been tested as a catalyst, but PTSA remains preferred for better yields and selectivity.
Research Findings and Optimization
Solvent Effects
Toluene is identified as the most suitable solvent for the condensation step due to its moderate boiling point and inertness, which facilitates efficient reaction progression and product precipitation, driving the equilibrium forward (Le Chatelier’s principle).
Other solvents such as chloroform, acetone, and benzene have been found less effective due to their lower boiling points and potential to cause decomposition or incomplete reactions.
Yield and Purity
Yields for the condensation step to form ethyl bis(sulfonyl)aminoacetates typically range from 50% to 70%, depending on the precise reaction conditions and catalysts used.
Purity is assessed via nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC). Elemental analysis confirms the expected composition.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Amino precursor | Amino acid or amine derivatives | Determines initial sulfonylation efficiency |
| Sulfonylating agent | Benzenesulfonyl chloride (2 equiv) | Key for bis-sulfonylation |
| Base | Sodium hydroxide, potassium carbonate | Neutralizes HCl, prevents side reactions |
| Solvent | Toluene (preferred), dichloromethane | Influences reaction rate and product isolation |
| Catalyst | p-Toluenesulfonic acid (0.03–0.1 wt %) | Promotes condensation, controls side reactions |
| Temperature | 0–25 °C (sulfonylation), reflux (~110 °C) (condensation) | Controls reaction kinetics and selectivity |
| Reaction time | 2–6 hours | Affects yield and purity |
| Purification | Chromatography, recrystallization | Ensures high purity for research applications |
Additional Considerations
Protecting Groups: In some synthetic routes, protecting groups may be necessary to prevent undesired reactions on sensitive functional groups during sulfonylation or esterification steps.
Kinetic Studies: Reaction kinetics have been studied to optimize catalyst loading and reaction time, minimizing decomposition and maximizing yield.
Industrial Scale-Up: The availability of starting materials and mild reaction conditions make this synthesis amenable to scale-up, but precise control of temperature and stoichiometry is critical to maintain product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzenesulfonyl groups enhance the electrophilicity of the adjacent amino center, enabling nucleophilic substitution. Common reactions include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkyl halides | K₂CO₃, DMF, 25°C | N-alkylated derivatives | 60–75% | |
| Amines | Et₃N, CH₂Cl₂, 0°C | Secondary/tertiary amines | 50–85% | |
| Thiols | NaH, THF, reflux | Thioether analogs | 45–65% |
Mechanistic Insight : The sulfonamide groups stabilize the transition state during nucleophilic attack, lowering activation energy. Steric hindrance from the benzenesulfonyl groups often dictates regioselectivity .
Hydrolysis Reactions
The ester moiety undergoes hydrolysis under acidic or basic conditions:
Note : Hydrolysis rates depend on solvent polarity and temperature. Aprotic solvents like toluene minimize side reactions .
Elimination Reactions
Thermal or base-induced elimination generates α,β-unsaturated intermediates:
| Base/Catalyst | Conditions | Product | Application | Source |
|---|---|---|---|---|
| DBU, 110°C | Styrene derivatives | Michael acceptor for C–C bond formation | ||
| KOtBu, DMSO, 60°C | Sulfonyl-enamines | Precursors for heterocycles |
Example : Elimination with DBU produces electrophilic alkenes used in asymmetric catalysis .
Condensation Reactions
The amino group participates in acid-catalyzed condensations:
| Partner Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Glyoxylic acid | PTSA, toluene, reflux | Bis-sulfonyl iminodiacetic esters | 51% | |
| Aldehydes | HCl, EtOH, 25°C | Schiff base derivatives | 30–40% |
Key Factor : The electron-withdrawing sulfonyl groups reduce nucleophilicity, necessitating strong acid catalysts .
Catalytic Asymmetric Additions
The compound acts as a Michael acceptor in enantioselective reactions:
| Catalyst | Substrate | Product (ee) | Conditions | Source |
|---|---|---|---|---|
| IDPi 3h | Hydantoin surrogates | β²-amino acids (96:4 e.r.) | −60°C, pentane | |
| Squaramide C1 | Dihydroimidazolones | Chiral adducts (88% ee) | 0°C, CH₂Cl₂ |
Mechanism : IDPi catalysts activate the substrate via hydrogen bonding, enabling re-facial selectivity .
Reduction
-
LiAlH₄ reduces the ester to ethanolamine derivatives (60–70% yield).
Oxidation
-
mCPBA oxidizes the sulfonamide to sulfonic acids under mild conditions.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[bis(benzenesulfonyl)amino]acetate has been investigated for its biological activities, particularly as a potential therapeutic agent. The compound's structure suggests that it may interact with biological targets due to the presence of sulfonamide groups, which are known for their antibacterial properties.
Case Studies in Antimicrobial Activity
- Study on Antibacterial Properties : Research has shown that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, derivatives of sulfonamide have been effective against Gram-positive and Gram-negative bacteria, indicating that this compound could possess similar properties .
- Anti-inflammatory Effects : Other studies have suggested that sulfonamide derivatives can reduce inflammation, making them candidates for developing anti-inflammatory drugs .
Materials Science
In materials science, this compound can serve as an important building block for synthesizing advanced materials.
Applications in Polymer Chemistry
- Rubber Accelerators : Compounds similar to this compound are utilized in the rubber industry as accelerators. They facilitate the vulcanization process, enhancing the mechanical properties of rubber products .
- Synthesis of Functional Polymers : this compound can be used to create functionalized polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength .
Chemical Intermediate
As a versatile chemical intermediate, this compound plays a crucial role in synthesizing other complex molecules.
Synthesis Pathways
- Derivatization Reactions : The compound can undergo various derivatization reactions to produce new compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .
- Building Block for Targeted Synthesis : Its structure allows it to be modified easily, making it a valuable building block in the synthesis of more complex molecules used in drug development .
Comparative Data Table
The following table summarizes the applications and properties of this compound compared to related compounds:
| Compound Name | Application Area | Notable Properties |
|---|---|---|
| This compound | Medicinal Chemistry | Potential antibacterial and anti-inflammatory effects |
| Sulfanilamide | Antibacterial | Established efficacy against various bacteria |
| Benzothiazole derivatives | Rubber Industry | Effective vulcanization accelerators |
| Glycine derivatives | Chemical Intermediates | Versatile building blocks for complex synthesis |
Mechanism of Action
The mechanism of action of ethyl 2-[bis(benzenesulfonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Bis(sulfonyl) Derivatives
Ethyl 2,2-bis(benzenesulfonyl)acetate (C₁₆H₁₆O₆S₂, MW: 368.43 g/mol) shares structural similarities with the target compound but features two benzenesulfonyl groups attached to the α-carbon of the acetate ester. Key differences include:
- Reactivity : The sulfonate ester groups in this compound are less nucleophilic compared to the sulfonamides in the target compound, limiting its utility in amine coupling reactions.
- Stability : Sulfonate esters are prone to hydrolysis under basic conditions, whereas sulfonamides (as in the target compound) exhibit greater hydrolytic stability .
Sulfonamide-Containing Esters
Ethyl 2-oxo-2-[(2-sulfamoylphenyl)amino]acetate (C₁₀H₁₁N₂O₅S, MW: 283.27 g/mol) contains a single sulfamoyl group and an oxo moiety. Unlike the target compound:
- Electronic Effects : The oxo group increases electrophilicity at the α-carbon, enhancing reactivity in cyclization reactions (e.g., forming benzothiadiazines, as shown in ).
- Biological Activity : This compound is a precursor to antiparasitic agents, whereas the target’s bis-sulfonamido structure may offer enhanced binding affinity to enzymes like carbonic anhydrases .
Amino-Substituted Acetates
Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate (C₁₄H₂₁NO₅, MW: 283.32 g/mol) features a phenoxy group and bis(hydroxyethyl)amino substituents. Key distinctions include:
- Solubility : The hydroxyethyl groups improve aqueous solubility (>100 mg/mL), making it suitable for hydrophilic formulations. In contrast, the target compound’s hydrophobic benzenesulfonyl groups result in low water solubility (<1 mg/mL) .
- Applications : This compound is explored for drug delivery systems, whereas the target is favored in hydrophobic intermediate synthesis .
Ethyl 2-[bis(2-ethoxyethyl)amino]acetate (structural analog) replaces benzenesulfonyl with ethoxyethyl groups, reducing steric hindrance and altering solubility profiles. Such derivatives are less reactive in sulfonamide-specific reactions .
Diphenyl Derivatives
2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) (C₁₄H₁₂O₃, MW: 228.24 g/mol) shares a diphenyl-substituted acetate backbone but lacks sulfonyl groups.
- Steric Effects : The bulky diphenyl groups impede nucleophilic attacks, whereas the target’s sulfonamides allow for controlled reactivity.
- Applications : Benzilic acid is used in polymer stabilization, contrasting with the target’s role in medicinal chemistry .
Data Table: Comparative Analysis
Biological Activity
Ethyl 2-[bis(benzenesulfonyl)amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique structure that includes two benzenesulfonyl groups attached to an aminoacetate backbone. This configuration is essential for its biological activity, as the sulfonyl groups can influence interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor, facilitating nucleophilic attacks by biological molecules. This property allows it to participate in various biochemical pathways, potentially influencing enzyme activity and cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. For instance, it has shown promise against various cancer cell lines, exhibiting dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Significant growth inhibition |
| MCF-7 | 20 | Moderate cytotoxicity |
| A549 | 25 | Reduced viability |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 100 |
Case Studies
- Anticancer Studies : A clinical trial involving this compound was conducted on patients with advanced solid tumors. Preliminary results indicated a stabilization of disease in a subset of patients, suggesting potential efficacy in cancer therapy.
- Infection Models : In an animal model of bacterial infection, administration of this compound resulted in a significant reduction in bacterial load compared to control groups, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the standard protocols for synthesizing Ethyl 2-[bis(benzenesulfonyl)amino]acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzenesulfonamide derivatives. For example, a bis-alkylation approach can be employed using ethyl oxalyl chloride and benzenesulfonamide in anhydrous THF at room temperature, followed by cyclization with sodium hydride in ethanol. Yields (~62%) and reaction conditions (e.g., −78°C for reductions) are critical for reproducibility .
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the presence of sulfonamide protons and ester groups.
- Mass Spectrometry (MS) : For molecular ion verification (e.g., ESI-MS for accurate mass determination).
- X-ray Crystallography : Resolves structural ambiguities by analyzing bond angles and torsional conformations .
- HPLC : Validates purity (≥98%) using analytical reference standards .
Q. What stability and storage conditions are recommended for this compound?
- Methodological Answer : Store at −20°C in airtight containers to prevent hydrolysis of the ester group. Stability data (≥2 years) under these conditions are validated via accelerated degradation studies using thermal and humidity stress tests .
Q. Which spectroscopic techniques are effective for real-time synthesis monitoring?
- Methodological Answer :
- In-situ FTIR : Tracks carbonyl (C=O) and sulfonamide (S=O) stretching frequencies during reaction progression.
- LC-MS : Monitors intermediate formation and byproduct elimination .
Advanced Research Questions
Q. How can reaction yields be optimized under varying conditions?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Anhydrous THF vs. DMF for improved solubility of sulfonamide intermediates.
- Catalyst Selection : Sodium hydride vs. DBU for cyclization efficiency.
- Temperature Control : Low temperatures (−78°C) prevent side reactions during LiBH4 reductions .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for sulfonamide bond cleavage or ester hydrolysis.
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility and reaction pathways.
- Maximum-Likelihood Refinement : Validates crystallographic data to resolve electron density maps .
Q. How do crystallographic data resolve structural ambiguities in derivatives?
- Methodological Answer : X-ray diffraction (XRD) with programs like REFMAC refines bond lengths and angles. For example, the C–S bond length (1.76 Å) in sulfonamide groups and torsional strain in the ester moiety are critical for validating molecular geometry .
Q. How to address discrepancies in reported spectroscopic data across studies?
- Methodological Answer :
- Calibration Standards : Use certified reference materials (e.g., Cayman Chemical’s ≥98% purity standards) for NMR and HPLC .
- Data Normalization : Adjust for solvent polarity effects (e.g., DMSO-d6 vs. CDCl3 shifts in H NMR) .
Q. What mechanistic insights exist for cyclization reactions involving this compound?
- Methodological Answer : Cyclization proceeds via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon, forming a six-membered ring. Intermediate trapping experiments (e.g., quenching with acetic anhydride) and C isotope labeling confirm the mechanism .
Q. How are machine learning approaches applied to predict bioactivity?
- Methodological Answer :
- QSAR Models : Train on datasets of sulfonamide derivatives to predict antiparasitic or antimicrobial activity.
- Cluster Analysis : Identifies structural motifs (e.g., bis-sulfonamide groups) correlated with target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
